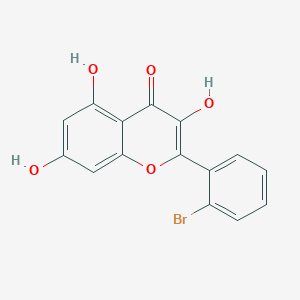
AZD9291-345
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
Applications De Recherche Scientifique
Mechanisms of Acquired Resistance
Acquired Resistance Mechanisms : AZD9291, used for EGFRT790M-mutant non-small-cell lung cancer (NSCLC), encounters resistance mechanisms such as loss of mutant clones, histologic transformation, and alternative pathway activation (Kim et al., 2015).
EGFR-independent Resistance : EGFR-independent mechanisms, like HER2 and MET amplification, have been identified as resistance mechanisms in T790M-positive patients treated with AZD9291 (Planchard et al., 2015).
Acquired EGFR C797S Mutation : This mutation is another form of resistance to AZD9291 in advanced NSCLC, highlighting the diversity of resistance mechanisms (Thress et al., 2015).
Therapeutic Efficacy and Applications
Radiation Sensitization : AZD9291 enhances sensitivity to radiation in certain NSCLC cell lines by delaying DNA damage repair and inducing apoptosis (Wu et al., 2018).
Transformation to Small-Cell Carcinoma : This is a noted resistance mechanism to AZD9291, suggesting alternative treatment options for small cell carcinoma (Li et al., 2017).
Synthesis Optimization : Self-optimization techniques in flow reactors have been applied to the synthesis of AZD9291, improving efficiency (Holmes et al., 2016).
Brain Metastases Treatment : Preclinical evidence suggests AZD9291's efficacy against brain metastases in EGFR-mutant NSCLC (Kim et al., 2014).
Molecular and Cellular Effects
PI3K/Akt Pathway Inhibition and Autophagy Induction : AZD9291 triggers autophagy and inhibits the PI3K/Akt pathway in NSCLC cells (Zhang et al., 2018).
Molecular Resistance Mechanisms : Analysis of AZD9291 resistance mechanisms, including alterations in MEK/ERK signaling pathways and EGFR mutations (Shi et al., 2017).
Clinical Studies and Trials
APPLE Trial : Investigates sequencing strategies of gefitinib and osimertinib for advanced EGFR-mutant NSCLC (Remon et al., 2017).
BRAF Mutation as Resistance Mechanism : Discovery of BRAF V600E mutation as a resistance mechanism to osimertinib, guiding combined blockade strategies (Ho et al., 2017).
IGFBP7 Overexpression and Resistance : Overexpression of IGFBP7 promotes acquired resistance to AZD9291 in NSCLC, highlighting potential therapeutic targets (Tang et al., 2021).
Propriétés
Formule moléculaire |
C20H19N5O |
|---|---|
Poids moléculaire |
345.39776 |
Nom IUPAC |
6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. |
InChI |
InChI=1S/C20H19N5O/c1-25-12-15(14-5-3-4-6-18(14)25)16-9-10-22-20(23-16)24-17-11-13(21)7-8-19(17)26-2/h3-12H,21H2,1-2H3,(H,22,23,24) |
Clé InChI |
SXZXCNQSJYGNTI-UHFFFAOYSA-N |
SMILES |
NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD9291345; AZD-9291345; AZD 9291345 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






